
A Comparative Efficacy Analysis of IN-1130 and
Galunisertib in TGF-β-Driven Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IN-1130

Cat. No.: B1671810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of

two prominent TGF-β receptor I (ALK5) kinase inhibitors: IN-1130 and Galunisertib. Both small

molecules target the transforming growth factor-beta (TGF-β) signaling pathway, a critical

regulator of cellular processes frequently dysregulated in cancer and fibrotic diseases. This

document summarizes key experimental data, outlines methodologies, and visualizes relevant

pathways to aid in the evaluation of these two therapeutic candidates.

Executive Summary
IN-1130 and Galunisertib are both potent and selective inhibitors of ALK5, the primary type I

receptor for TGF-β. By blocking this kinase, they inhibit the canonical SMAD signaling pathway,

which plays a crucial role in tumor progression, immune evasion, and fibrosis.

Galunisertib (LY2157299), developed by Eli Lilly and Company, has been extensively studied in

numerous preclinical models and has progressed through several clinical trials for various

cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[1][2]

IN-1130, a novel small molecule inhibitor, has demonstrated significant efficacy in preclinical

models of renal fibrosis and has shown potential in inhibiting breast cancer metastasis and

prostate cancer growth.[3][4][5] However, publicly available data on its clinical development is

limited.
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This guide will delve into the quantitative data available for both compounds, providing a side-

by-side comparison of their inhibitory activities and anti-tumor effects.

Mechanism of Action: Targeting the TGF-β Signaling
Pathway
Both IN-1130 and Galunisertib are ATP-competitive inhibitors of the ALK5 kinase domain. The

binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation

of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs),

SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common

mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the

transcription of target genes involved in cell growth, differentiation, apoptosis, and invasion.[6]

By inhibiting ALK5, IN-1130 and Galunisertib block this entire downstream signaling cascade.
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Figure 1: Simplified TGF-β Signaling Pathway and points of inhibition by IN-1130 and

Galunisertib.
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Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for IN-1130 and Galunisertib,

focusing on their in vitro inhibitory concentrations (IC50) and in vivo anti-tumor efficacy.

In Vitro Inhibitory Activity
Target/Assay IN-1130 Galunisertib

ALK5 Kinase Activity

ALK5-mediated Smad3

phosphorylation
5.3 nM[5][7] -

ALK5 (TGFβRI) - 172 nM[8]

SMAD Phosphorylation

TGF-β-stimulated Smad2

phosphorylation (HepG2 & 4T1

cells)

Inhibition at 0.5, 1 µM[7][9] -

Cell-Based Assays

ALK5 phosphorylation of

casein
36 nM[7][9] -

p38α mitogen-activated protein

kinase
4.3 µM[7][9] -

ALK4 - 77.7 nM[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in

experimental conditions and assay formats between studies.

In Vivo Anti-Tumor Efficacy
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Cancer Model Treatment Outcome Reference

IN-1130

Murine Prostate

Cancer (Tramp C2)

Daily intraperitoneal

administration for 30

days

Dramatic decrease in

tumor volume
[4]

Breast Cancer Lung

Metastasis (MMTV/c-

Neu mice)

40 mg/kg IP, 3

times/week for 3

weeks

Inhibition of lung

metastasis
[7]

Galunisertib

4T1-LP Breast Cancer 75 mg/kg BID

~100% inhibition of

tumor growth, 50%

complete tumor

regression

[3]

CT26 Colon

Carcinoma
Monotherapy

75% tumor growth

inhibition
[3]

CT26 Colon

Carcinoma

Combination with anti-

PD-L1

98% tumor growth

inhibition, ~50%

complete response

[3]

U87MG Glioblastoma

Xenograft

Combination with

lomustine

Significant reduction

in tumor volume

compared to

monotherapy

[10]

Clinical Trial Overview
Galunisertib has been evaluated in numerous clinical trials for a range of solid tumors, both as

a monotherapy and in combination with other agents like chemotherapy and immunotherapy.[3]

[11] While some trials have shown promising results, particularly in subsets of patients, further

development for some indications has been halted.[11]

Information regarding the clinical trial status of IN-1130 is not readily available in the public

domain, suggesting it may still be in the preclinical or very early stages of clinical development.
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There is no evidence of an Investigational New Drug (IND) application filed with the FDA for IN-
1130 based on publicly accessible information.[6][12][13][14][15]

Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in

this guide.

ALK5 Kinase Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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